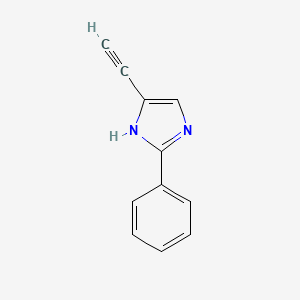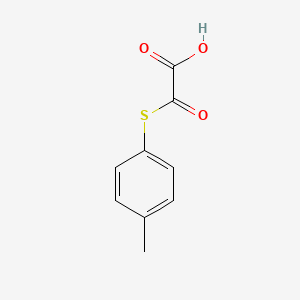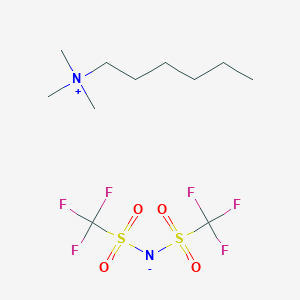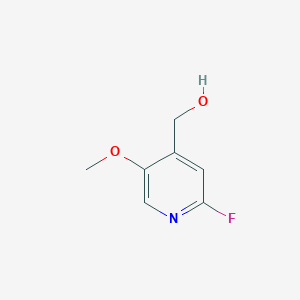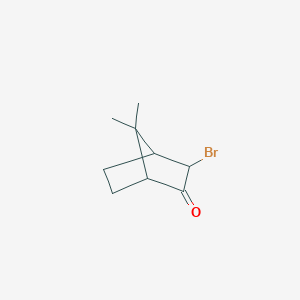
Camphor monobromide
Overview
Description
Camphor monobromide is a white, crystalline solid that has a characteristic camphor-like odor. It is a water-soluble compound and has been used in various scientific research applications.
Scientific Research Applications
Chemical Properties and Sensitivity
- Camphor monobromide is sensitive to various electrodes, highlighting its potential in chemical analyses and treatments for neurological conditions (Coșofreț, 1982).
Cellular and Molecular Effects
- In yeast models, camphor has been shown to cause oxidative stress and apoptotic cell death, particularly in sod1 mutants. This indicates its potential in studying cellular responses to oxidative damage (Ağuş, Sengoz & Yilmaz, 2019).
Dermatological Applications
- Camphor promotes the proliferation of human primary dermal fibroblasts and exhibits potential as a wound healing and anti-wrinkle agent in cosmeceuticals (Tran et al., 2015).
Neurological Impact
- It activates and desensitizes the TRPV1 channel, contributing to its analgesic effects. This property is important for understanding its mechanism in pain relief and sensory nerve modulation (Xu, Blair & Clapham, 2005).
Insecticidal and Antimicrobial Properties
- Camphor exhibits biological properties like insecticidal and antimicrobial activities, making it significant in agricultural and pharmacological research (Chen, Vermaak & Viljoen, 2013).
Epileptiform Activity
- Camphor can induce seizures, leading to tonic-clonic seizures in animal models, which is crucial for understanding its effects on the brain and potential anticonvulsant treatments (Ferreira et al., 2020).
properties
IUPAC Name |
3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUMDNKHJLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



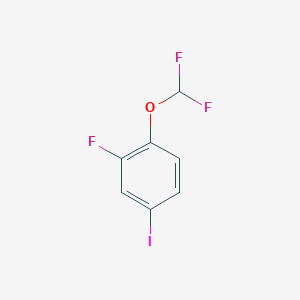


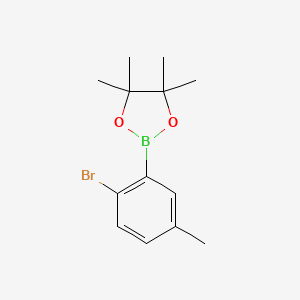
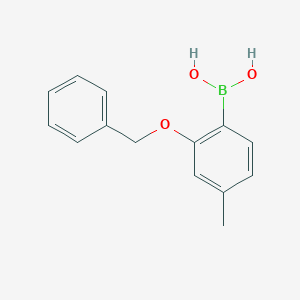
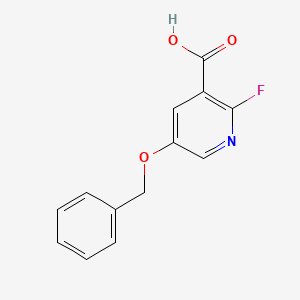
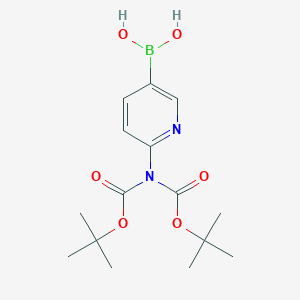
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)


